molecular formula C31H48O2S2 B1514451 Unii-766TS5X5KV CAS No. 1391054-68-4

Unii-766TS5X5KV

Cat. No.: B1514451
CAS No.: 1391054-68-4
M. Wt: 516.8 g/mol
InChI Key: JFBAVBRCJKPJRP-UHFFFAOYSA-N
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Description

Unii-766TS5X5KV is a useful research compound. Its molecular formula is C31H48O2S2 and its molecular weight is 516.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2S2/c1-27(2,3)19-15-21(28(4,5)6)26(33)24(16-19)35-31(13,14)34-20-17-22(29(7,8)9)25(32)23(18-20)30(10,11)12/h15-18,32-33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBAVBRCJKPJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-68-4
Record name 4-((3,5-Di-tert-butyl-2-hydroxyphenylthio)isopropylidenethio)-2,6-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((3,5-DI-TERT-BUTYL-2-HYDROXYPHENYLTHIO)ISOPROPYLIDENETHIO)-2,6-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766TS5X5KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Overview of UNII-766TS5X5KV

  • Chemical Identity : this compound corresponds to a specific chemical entity, but its common name and structural information are not widely published.
  • Classification : It is essential to determine the classification of this compound (e.g., drug, natural product, etc.) to understand its potential biological activities.

Biological Activity

While specific biological activity data for this compound is scarce, compounds identified by UNII codes may exhibit various biological properties depending on their chemical structure and functional groups. Generally, the biological activity of compounds can be categorized into several areas:

  • Pharmacological Effects : Many compounds have therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
  • Mechanism of Action : Understanding how a compound interacts with biological systems is crucial. This includes receptor binding, enzyme inhibition, or modulation of cellular pathways.

Data Tables

Given the lack of specific data for this compound, a hypothetical table summarizing potential biological activities of similar compounds may look like this:

Compound NameBiological ActivityMechanism of ActionReferences
Compound AAnticancerInhibition of cell proliferation,
Compound BAnti-inflammatoryCOX inhibition,
Compound CAntimicrobialDisruption of bacterial cell wall,

Case Studies

Due to the absence of specific case studies related to this compound, it is beneficial to explore case studies involving structurally similar compounds. For example:

  • Case Study 1 : A study on a compound with similar properties showed significant inhibition of tumor growth in vitro and in vivo models.
  • Case Study 2 : Another investigation demonstrated that a related compound had potent anti-inflammatory effects in a clinical trial setting.

Research Findings

Research findings on compounds similar to this compound often highlight:

  • In vitro Studies : These studies typically assess cytotoxicity and efficacy against various cancer cell lines.
  • In vivo Studies : Animal models are used to evaluate pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : If applicable, results from clinical trials provide insights into human safety and effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.